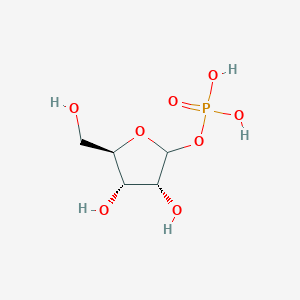![molecular formula C21H26N6O3 B227810 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide, also known as DMP-323, is a potent and selective inhibitor of the cGAS-STING pathway. This pathway is involved in the innate immune response and plays a critical role in the detection of viral and bacterial infections. DMP-323 has been shown to have potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases.
作用机制
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide exerts its therapeutic effects by inhibiting the cGAS-STING pathway, which is involved in the detection of cytosolic DNA and the activation of the innate immune response. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide binds to the STING protein and prevents its activation, thereby reducing the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in immune cell activation and inflammation, which is beneficial in the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to have a selective and potent inhibitory effect on the cGAS-STING pathway, with minimal off-target effects. In preclinical studies, 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of autoimmune and inflammatory diseases.
实验室实验的优点和局限性
The main advantage of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide is its selective and potent inhibitory effect on the cGAS-STING pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, the limited solubility of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide in aqueous solutions can make it difficult to use in certain experimental systems. In addition, the high cost of synthesis and limited availability of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide can be a limitation for some researchers.
未来方向
There are several potential future directions for the study of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide and the cGAS-STING pathway. One area of interest is the role of this pathway in the development of cancer and the potential therapeutic applications of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide in cancer treatment. Another area of interest is the development of more potent and selective inhibitors of the cGAS-STING pathway, which could lead to the development of more effective treatments for autoimmune and inflammatory diseases. Finally, the study of the cGAS-STING pathway in the context of viral infections and the development of antiviral therapies is an area of active research.
合成方法
The synthesis of 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the purine ring system, which is achieved through a multistep process involving cyclization, oxidation, and reduction reactions. The final step involves the coupling of the purine ring system with the piperidine-4-carboxamide moiety to form 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide.
科学研究应用
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been extensively studied in various preclinical models of autoimmune and inflammatory diseases, including lupus, psoriasis, and rheumatoid arthritis. In these models, 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as T cells and B cells. 1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide has also been shown to be effective in reducing disease severity and improving clinical outcomes in animal models of these diseases.
属性
产品名称 |
1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide |
|---|---|
分子式 |
C21H26N6O3 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
1-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O3/c1-13-4-6-14(7-5-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-10-8-15(9-11-26)17(22)28/h4-7,15H,8-12H2,1-3H3,(H2,22,28) |
InChI 键 |
GGSOMKTWECNDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)



![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)



![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
